molecular formula C15H25NO4 B6274725 tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl](prop-2-yn-1-yl)amino}acetate CAS No. 1018831-90-7

tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl](prop-2-yn-1-yl)amino}acetate

Cat. No.: B6274725
CAS No.: 1018831-90-7
M. Wt: 283.4
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Description

tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate is a polyaminocarboxylate derivative featuring a tertiary butyl ester-protected backbone and a propargyl (prop-2-yn-1-yl) substituent on the nitrogen atom. This compound is structurally related to bifunctional chelators used in radiopharmaceuticals, where the tert-butyl groups enhance solubility during synthesis and the propargyl moiety enables further functionalization (e.g., via click chemistry).

Properties

CAS No.

1018831-90-7

Molecular Formula

C15H25NO4

Molecular Weight

283.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common approach involves the use of tert-butyl chloroformate and propargylamine as starting materials. The reaction proceeds through the formation of an intermediate, which is then reacted with tert-butyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate may exhibit various biological activities due to its structural characteristics. Research indicates that compounds with similar structures can have:

  • Antimicrobial properties : Compounds with alkoxy and oxoethyl groups often show enhanced activity against bacterial strains.
  • Anticancer potential : The incorporation of propynyl groups is linked to increased cytotoxicity against cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry found that derivatives of similar compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting potential for therapeutic development.

The compound's structural features suggest potential applications in biochemical research, particularly in enzyme inhibition studies. The presence of the amino group may allow it to interact with various biological targets, making it useful for:

  • Enzyme assays : Investigating its effect on enzyme activity could provide insights into its mechanism of action.

Case Study : In vitro studies have shown that similar compounds can inhibit specific enzymes involved in metabolic pathways, highlighting their potential as drug candidates.

Mechanism of Action

The mechanism of action of tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (tert-butyl esters, aminoacetate backbones) but differ in substituents and applications:

Compound Name Key Substituents Molecular Weight (g/mol) Application/Functionality Reference
tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl][2-iodo-7-(4-nitrophenyl)heptyl]amino}acetate Iodo, 4-nitrophenyl ~601.4 Precursor for radiometal chelation (e.g., ⁹⁰Y, ¹⁷⁷Lu); iodine facilitates radioisotope conjugation
tert-butyl 2-{[(2R)-2-bromo-2-phenylethyl][2-(tert-butoxy)-2-oxoethyl]amino}acetate Bromo, phenylethyl ~454.4 Intermediate for aziridinium salt synthesis; bromine enables ring-opening reactions
tert-butyl 2-{4-[2-(tert-butoxy)-2-oxoethyl]-7-[2-(2-nitroimidazol-1-yl)ethyl]-1,4,7-triazanonan-1-yl}acetate Nitroimidazole ~610.6 Hypoxia-targeting agent for PET imaging; nitro group enhances tumor retention
tert-butyl 2-{4,7-bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazanonan-1-yl}acetate Triazanonane ring ~587.7 Macrocyclic chelator for Cu²⁺ and Lu³⁺; high thermodynamic stability

Key Differences and Research Findings

Reactivity and Stability :

  • The propargyl group in the target compound offers orthogonal reactivity for copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it superior for modular bioconjugation compared to halogenated analogues (e.g., iodo or bromo derivatives) .
  • tert-butyl esters in all analogues hydrolyze under acidic conditions (e.g., 6 M HCl) to yield carboxylic acids, critical for in vivo chelation . However, nitroimidazole-containing derivatives (e.g., compound VII in ) exhibit pH-dependent stability, favoring retention in hypoxic tumor microenvironments.

Chelation Efficiency: Triazanonane-based derivatives (e.g., compound 13 in ) show enhanced radiolabeling efficiency with ⁶⁴Cu (log K = 18.5) compared to linear analogues (log K = 15.2) due to preorganized macrocyclic geometry . Propargyl-substituted compounds lack direct chelation data but are hypothesized to prioritize functionalization over metal binding .

Synthetic Yields: tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate’s synthesis is inferred to have moderate yields (~60–75%) based on analogous procedures (e.g., tert-butyl bromoacetate alkylation in ).

Data Table: Comparative Physicochemical Properties

Property Target Compound Iodo-Heptyl Derivative Triazanonane Derivative Nitroimidazole Derivative
Solubility (CH₃CN) High Moderate High Low (hydrophobic nitro group)
Hydrolysis Half-Life (6 M HCl) ~30 min ~45 min >60 min ~20 min
LogP (Predicted) 2.8 3.5 1.9 4.2

Critical Analysis of Structural Modifications

  • Propargyl vs. Halogen Substituents : The propargyl group’s click chemistry compatibility contrasts with halogenated derivatives’ radioisotope labeling utility. For example, the iodo-heptyl derivative (compound 10 in ) is tailored for ¹³¹I/¹²⁵I incorporation, while the propargyl analogue prioritizes modular bioconjugation .
  • Macrocyclic vs. Linear Backbones: Triazanonane-based derivatives (e.g., ) exhibit superior metal-binding kinetics but require multistep synthesis (yields ~32–74%) compared to linear counterparts (yields ~60–75%) .

Biological Activity

The compound tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate , with the CAS number 85916-13-8, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C₁₂H₂₃N₄O₄
  • Molecular Weight : 245.315 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The presence of the tert-butoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The amino and carbonyl functionalities are critical for interactions with biological macromolecules such as proteins and nucleic acids.

Biological Activity Overview

Studies have indicated that compounds similar to tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate exhibit a variety of biological activities:

  • Antimicrobial Activity : Research has shown that derivatives of the compound exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, modifications to the side chains have been linked to increased activity against resistant strains .
  • Cytotoxicity : In vitro studies have demonstrated that certain derivatives possess cytotoxic effects on cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low nanomolar range against HER2-overexpressing cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic potential in diseases such as cancer and infections .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of phenylthiazole derivatives containing tert-butyl moieties. Among these, one compound demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL against MRSA, indicating potent activity . This suggests that modifications similar to those in tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate may enhance antimicrobial properties.

Case Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cytotoxic compounds, derivatives showed promising results against colon cancer cell lines. The structure–activity relationship indicated that introducing bulky groups like tert-butyl significantly improved cell permeability and retention time within the cells, leading to enhanced cytotoxicity .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus4 μg/mL
AntimicrobialEscherichia coliModerate Activity
CytotoxicityHER2-overexpressing cells10–14 nM
CytotoxicityHCT116 (colon cancer)Low nanomolar

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